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Technical Guide: Targeting β-Ketoacyl-ACP Synthase (KasA) in Mycobacterium tuberculosis

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Compound of Interest		
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A Comprehensive Analysis of the Potent Inhibitor JSF-3285

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Mtb-IN-7**" specified in the topic query could not be identified in the public domain. Therefore, this guide focuses on a well-characterized, potent inhibitor of a critical target in Mycobacterium tuberculosis, JSF-3285, which targets the β-Ketoacyl-ACP Synthase (KasA). This document serves as an in-depth technical guide and a representative example of the requested content.

Introduction: The Imperative for Novel Anti-Tuberculosis Therapeutics

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel therapeutics that act on new molecular targets. One such validated and critical target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the unique mycobacterial cell wall.

This guide provides a detailed overview of the β-ketoacyl-acyl carrier protein synthase, KasA, a key enzyme in this pathway, and a potent inhibitor, JSF-3285, that targets it. KasA is responsible for the elongation of long-chain fatty acids, the precursors to mycolic acids.[1] Its



inhibition disrupts the formation of the protective mycomembrane, leading to bacterial cell death.

JSF-3285 is a promising preclinical candidate developed through a structure-based drug design program, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[2][3] This document will cover its mechanism of action, quantitative efficacy, and the detailed experimental protocols used for its characterization.

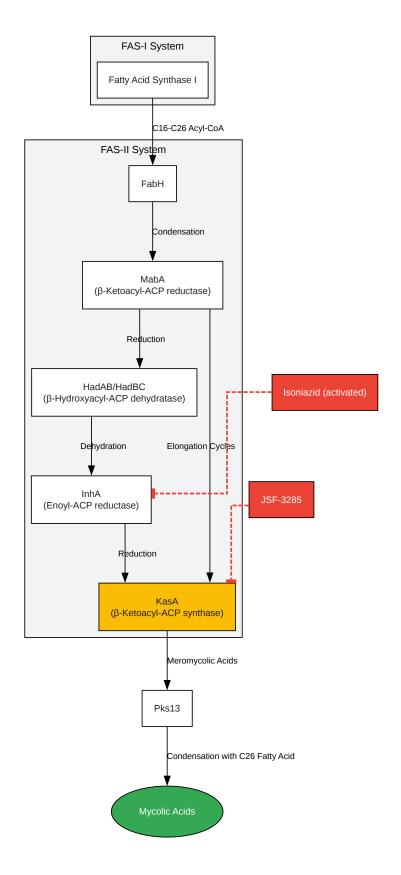
The Molecular Target: β-Ketoacyl-ACP Synthase (KasA)

KasA is an essential enzyme in the Fatty Acid Synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for elongating fatty acid chains that are ultimately incorporated into mycolic acids.[1] The catalytic action of KasA involves a Claisen condensation reaction, extending the acyl chain by two carbons in each cycle. The essentiality of KasA for mycobacterial viability makes it an attractive target for novel anti-TB drug development.[4]

The Mycolic Acid Biosynthesis Pathway and the Role of KasA

The mycolic acid biosynthesis pathway is a multi-enzyme process that produces the characteristic long-chain fatty acids of the mycobacterial cell wall. The pathway begins with the de novo synthesis of shorter fatty acids by the FAS-I system. These are then elongated by the FAS-II system, where KasA plays a crucial role in the condensation reactions that extend the meromycolate chain.[5][6] Inhibition of KasA halts this elongation process, preventing the formation of mycolic acids and compromising the structural integrity of the cell wall.





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Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.



Quantitative Data for JSF-3285

JSF-3285 exhibits potent activity at the enzymatic, cellular, and in vivo levels. The following tables summarize the key quantitative data for this inhibitor.

Table 1: In Vitro Activity of JSF-3285

Parameter	Value	Assay Method	Reference
Binding Affinity (Kd)	70.7 nM	Microscale Thermophoresis (MST)	[1][7]
Whole-Cell Activity (MIC)	0.2 μΜ	Broth Microdilution (vs. H37Rv)	[7]
Intracellular Activity (IC50)	0.046 μΜ	J774.1 macrophage infection model	[1]
Activity vs. Clinical Strains	MIC comparable to H37Rv	Broth Microdilution	[7][8]

Table 2: In Vivo Efficacy of JSF-3285 in Mouse Models

Mouse Model	Dosing	Efficacy	Reference
Sub-acute Infection	100 & 200 mg/kg (oral, daily)	~2 log10 reduction in lung CFU	[8][9]
Chronic Infection	100 & 200 mg/kg (oral, daily)	>2 log10 reduction in lung CFU	[8][9]
Bactericidal Activity	5 mg/kg (oral, daily)	Efficacious reduction in CFU	[1][2]

Table 3: Pharmacokinetic and Physicochemical Properties of JSF-3285



Parameter	Value	Comparison	Reference
Mouse Plasma Exposure (AUC)	59323 h*ng/mL	30-fold increase vs. DG167	[8][9]
Mouse Liver Microsome Stability (t1/2)	28.4 min	Improved vs. DG167 (10.1 min)	[8][9]
Aqueous Solubility	483 μΜ	Improved vs. DG167 (324 μM)	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KasA inhibitors like JSF-3285.

KasA Enzyme Inhibition Assay

This biochemical assay measures the direct inhibition of purified KasA enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant KasA.

Materials:

- Purified recombinant M. tuberculosis KasA enzyme
- Acyl-carrier protein M (AcpM)
- [14C]-Malonyl-CoA (radiolabeled substrate)
- Fatty acyl-AcpM (e.g., C16-AcpM)
- Test inhibitor (e.g., JSF-3285) dissolved in DMSO
- Assay buffer (e.g., 100 mM Bis-Tris propane, pH 7.5)
- Quenching solution (e.g., 10% trichloroacetic acid)



- Scintillation fluid and counter
- Filter membranes

Procedure:

- Prepare a reaction mixture in a microplate containing the assay buffer and purified KasA enzyme.
- Add the test inhibitor at various concentrations to the reaction mixture and incubate for a
 predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrates: fatty acyl-AcpM and radiolabeled [14C]-Malonyl-CoA.
- Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 37°C).
- Stop the reaction by adding the guenching solution.
- Separate the elongated, radiolabeled product from the unreacted substrate by transferring the mixture to a filter membrane and washing to remove unincorporated [14C]-Malonyl-CoA.
- Measure the radioactivity of the captured product using a scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Objective: To determine the MIC of a test compound against M. tuberculosis H37Rv.

Materials:

M. tuberculosis H37Rv culture



- Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
- Test inhibitor (e.g., JSF-3285)
- 96-well microplates
- Resazurin solution (for viability assessment)

Procedure:

- Prepare a serial dilution of the test inhibitor in a 96-well plate.
- Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a standardized density (e.g., A600 of 0.02).
- Inoculate the wells containing the serially diluted inhibitor with the bacterial suspension.
 Include positive (no inhibitor) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 7 days.
- After incubation, add resazurin solution to each well. Resazurin is a blue dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
- Incubate for an additional 24 hours.
- Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.

Objective: To demonstrate that JSF-3285 binds to and stabilizes KasA in live M. tuberculosis cells.

Materials:



- M. tuberculosis cell culture
- Test inhibitor (e.g., JSF-3285)
- Lysis buffer
- Antibodies specific to KasA
- Western blotting or mass spectrometry equipment

Procedure:

- Treat M. tuberculosis cell cultures with the test inhibitor or a vehicle control (DMSO) for a specified duration.
- Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).
- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Detect the amount of soluble KasA in each sample using Western blotting or mass spectrometry.
- Plot the amount of soluble KasA as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes KasA.[12][13][14][15]

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of experiments for target validation and the relationship between different experimental assays.

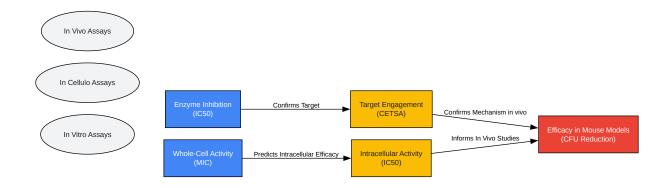




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Caption: Experimental workflow for target validation.





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Caption: Logical relationship between key experimental assays.

Conclusion

JSF-3285 represents a significant advancement in the development of novel anti-tuberculosis agents. Its potent and specific inhibition of KasA, a crucial enzyme in the mycolic acid biosynthesis pathway, has been rigorously validated through a combination of biochemical, cellular, and in vivo studies. The data presented in this guide underscore the potential of JSF-3285 as a preclinical candidate and highlight KasA as a high-value target for future drug discovery efforts against Mycobacterium tuberculosis. The detailed experimental protocols provided herein offer a roadmap for the characterization of other novel inhibitors targeting this essential pathway.

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